Cas no 13916-95-5 (7-Fluoronaphthalen-1-amine)
7-Fluoronaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
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- 7-fluoronaphthalen-1-amine
- 1-amino-7-fluoronaphthalene
- 7-Fluoronaphthalene-1-amine
- 7-Fluoronaphthalen-1-amine
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- MDL: MFCD00021551
- Inchi: 1S/C10H8FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2
- InChI Key: KQZKWNQDVZENQC-UHFFFAOYSA-N
- SMILES: FC1C=CC2=CC=CC(=C2C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- XLogP3: 2.7
- Topological Polar Surface Area: 26
7-Fluoronaphthalen-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Fluoronaphthalen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589108-5mg |
7-fluoronaphthalen-1-amine |
13916-95-5 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589108-10mg |
7-fluoronaphthalen-1-amine |
13916-95-5 | 10mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F589108-50mg |
7-fluoronaphthalen-1-amine |
13916-95-5 | 50mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM236476-1g |
7-Fluoronaphthalen-1-amine |
13916-95-5 | 95% | 1g |
$1409 | 2023-01-07 | |
| abcr | AB105746-250mg |
1-Amino-7-fluoronaphthalene; . |
13916-95-5 | 250mg |
€896.50 | 2025-04-21 | ||
| abcr | AB105746-1g |
1-Amino-7-fluoronaphthalene; . |
13916-95-5 | 1g |
€1742.50 | 2025-04-21 | ||
| A2B Chem LLC | AW02813-2.5g |
7-fluoronaphthalen-1-amine |
13916-95-5 | 95% | 2.5g |
$2451.00 | 2024-04-20 | |
| A2B Chem LLC | AW02813-50mg |
7-fluoronaphthalen-1-amine |
13916-95-5 | 95% | 50mg |
$323.00 | 2024-04-20 | |
| A2B Chem LLC | AW02813-100mg |
7-fluoronaphthalen-1-amine |
13916-95-5 | 95% | 100mg |
$464.00 | 2024-04-20 | |
| A2B Chem LLC | AW02813-250mg |
7-fluoronaphthalen-1-amine |
13916-95-5 | 95% | 250mg |
$645.00 | 2024-04-20 |
7-Fluoronaphthalen-1-amine Suppliers
7-Fluoronaphthalen-1-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 7-Fluoronaphthalen-1-amine
Comprehensive Overview of 7-Fluoronaphthalen-1-amine (CAS No. 13916-95-5): Properties, Applications, and Industry Insights
7-Fluoronaphthalen-1-amine (CAS No. 13916-95-5) is a fluorinated aromatic amine derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its naphthalene backbone substituted with a fluorine atom at the 7-position and an amino group at the 1-position, exhibits unique electronic and steric properties. Its molecular structure makes it a valuable intermediate in the synthesis of advanced organic electronic materials, fluorescent probes, and bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting GPCRs (G-protein-coupled receptors) and kinase inhibitors, owing to its ability to modulate pharmacokinetic profiles.
The growing demand for high-performance organic semiconductors has positioned 7-Fluoronaphthalen-1-amine as a key building block. Its electron-withdrawing fluorine group enhances charge transport properties, making it ideal for OLED (organic light-emitting diode) applications. Recent studies highlight its role in improving device efficiency and stability, aligning with the global push for energy-saving technologies. Additionally, its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) enables precise structural modifications, a feature highly sought after in materials science.
From a synthetic chemistry perspective, the compound’s regioselective functionalization offers advantages in cascade reactions and multicomponent syntheses. A 2023 study published in the Journal of Fluorine Chemistry demonstrated its utility in constructing heterocyclic scaffolds for agrochemicals and pharmaceuticals. This aligns with the industry’s focus on sustainable chemistry, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Environmental and safety considerations are critical when handling 7-Fluoronaphthalen-1-amine. While not classified as hazardous under standard regulations, proper laboratory practices (e.g., PPE, fume hoods) are recommended due to its aromatic amine moiety. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed for purity assessment, ensuring compliance with Good Manufacturing Practices (GMP) in industrial-scale production.
Market trends indicate rising interest in fluorinated naphthalene derivatives, driven by their applications in optoelectronics and medicinal chemistry. Patent filings related to CAS No. 13916-95-5 have surged by 18% since 2020, reflecting its commercial potential. Frequently searched queries include "7-Fluoronaphthalen-1-amine synthesis," "fluorinated amine applications," and "naphthalene-based OLED materials," underscoring its multidisciplinary relevance.
Future research directions may explore its catalytic asymmetric transformations or integration into metal-organic frameworks (MOFs) for gas storage. As industries prioritize green chemistry and atom economy, 7-Fluoronaphthalen-1-amine stands out as a versatile candidate for next-generation innovations.
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